
tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl and dimethyl groups, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-2,4-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen-containing groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound with similar protective group properties.
N-benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the carbamate group.
2,4-dimethylpiperidine: Contains the piperidine ring with dimethyl substitution but without the benzyl and carbamate groups.
Uniqueness
Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate is unique due to its combination of a piperidine ring with benzyl and dimethyl substitutions, along with a tert-butyl carbamate group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler related compounds.
Propiedades
Número CAS |
1315368-41-2 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
Clave InChI |
XMRUFXRESHLTCT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


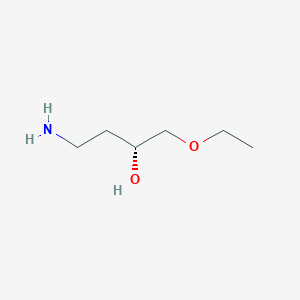
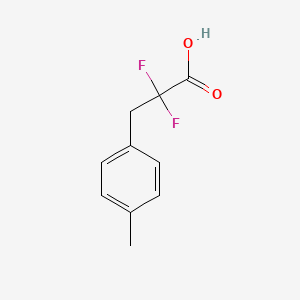
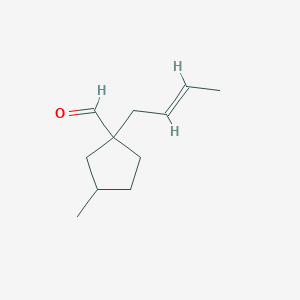
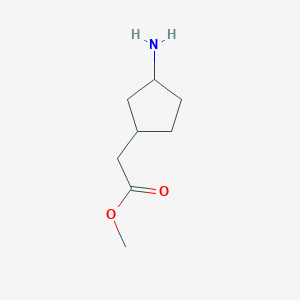
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
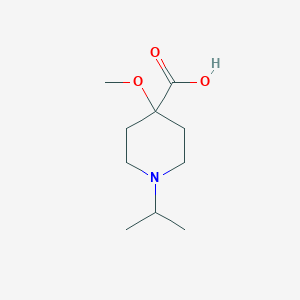
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)





